![molecular formula C9H7FN2O2 B2876711 Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-63-9](/img/structure/B2876711.png)

Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

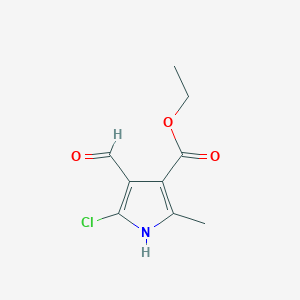

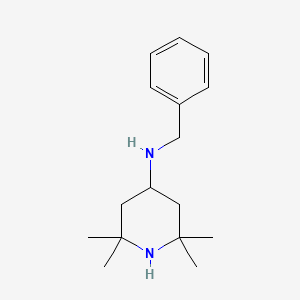

“Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1802489-63-9. Its molecular weight is 194.17 . The IUPAC name for this compound is methyl 6-fluoropyrazolo [1,5-a]pyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It has a Log Kp (skin permeation) of -6.76 cm/s . Its Log Po/w (iLOGP) is 2.16 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research indicates the utility of enaminones derived from pyrazole-containing compounds in synthesizing a wide range of substituted pyridine derivatives with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of bipyrazoles and pyrazolylisoxazoles upon reaction with hydrazine hydrate and hydroxylamine hydrochloride, respectively. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. The study highlights the versatility of pyrazole derivatives in generating bioactive molecules for cancer therapy and infection control (Riyadh, 2011).

Organic Synthesis Methodologies

Another application area is the development of novel methodologies for organic synthesis. A study on the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates revealed the formation of 3-fluoropyrazolo[1,5-a]pyridines, showcasing an efficient approach to introducing fluorine atoms into pyrazole rings. This method, using Selectfluor as a fluorinating reagent, enables the preparation of fluorinated heterocycles, which are valuable in medicinal chemistry and agrochemical research due to their unique biological activities (Alieva & Vorob’ev, 2020).

Development of Fluorescent Probes

Furthermore, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the creation of functional fluorophores demonstrates the potential of pyrazole derivatives in the field of materials science. These fluorophores, derived from strategic N-heteroaryl aldehyde intermediates, show promise as fluorescent probes for biological and environmental applications due to their large Stokes shifts and high quantum yields, particularly in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.16 , which could impact its bioavailability.

Propriétés

IUPAC Name |

methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLOOMKIIWBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CN2N=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)

![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)

![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)

![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)